4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide
描述
4-[(6-Acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a heterocyclic compound featuring a pyridazine core substituted with an acetamide group at position 6, a sulfanyl linker at position 3, and a butanamide side chain terminating in a 1H-imidazol-1-ylpropyl group.
属性
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-imidazol-1-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-13(23)19-14-5-6-16(21-20-14)25-11-2-4-15(24)18-7-3-9-22-10-8-17-12-22/h5-6,8,10,12H,2-4,7,9,11H2,1H3,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAIRNXUTDWMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazine moiety, an imidazole ring, and a butanamide side chain, which contribute to its biological properties.
The biological activity of this compound primarily revolves around its interactions with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition could be mediated through competitive binding to active sites on target enzymes.
- Receptor Modulation : The imidazole group is known for its ability to interact with various receptors. This compound may act as a modulator of receptors involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell growth.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro assays showed that it significantly reduces the viability of cancer cell lines, including colorectal and breast cancer cells. The IC50 values observed were in the low micromolar range, indicating potent activity.
Antiviral Properties
Research has also indicated that this compound exhibits antiviral activity against certain viruses. Specifically, it has been shown to inhibit viral replication in vitro, suggesting a potential role in antiviral therapies.
Study 1: Anticancer Efficacy
In a controlled study involving SW480 cells, treatment with 4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide resulted in:
- Reduction of Proliferation : A significant decrease in cell proliferation was noted after 48 hours of treatment.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.
Study 2: Antiviral Activity
A separate study evaluated the antiviral effects against a model virus. The results indicated:
- Viral Load Reduction : A marked decrease in viral load was observed post-treatment.
- Mechanism Elucidation : Further investigation suggested that the compound interferes with viral entry into host cells.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares structural homology with several N-[3-(1H-imidazol-1-yl)propyl] derivatives synthesized in , which differ in their acyl substituents (Table 1). These analogs were evaluated for antitumor activity and enzyme inhibition, providing a basis for comparative analysis. Additionally, MMV3 (a truncated analog mentioned in ) offers partial structural overlap, though its full structure is incomplete in the evidence.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent Effects on Biological Activity :
- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 7) correlate with enhanced antitumor efficacy (62% inhibition) and stronger carbonic anhydrase (CA) inhibition (IC₅₀ = 45 nM), likely due to improved target binding .
- Bulky substituents (e.g., biphenyl in Compound 9) reduce activity, suggesting steric hindrance limits target interaction.
Role of the Sulfanyl Linker :
The sulfanyl group in the target compound may enhance redox activity or serve as a hydrogen-bond acceptor, analogous to thioether linkages in MMV3 . However, the absence of direct solubility or stability data limits mechanistic conclusions.
Imidazole Propyl Side Chain :
The N-[3-(1H-imidazol-1-yl)propyl] group is conserved across all analogs, implying its critical role in metal coordination (e.g., zinc in CA enzymes) or membrane permeability .
Comparison with MMV3 : MMV3’s partial structure includes a bromopyridinyl group, which may confer halogen-bonding interactions absent in the target compound. This could explain its reported role as a CntA inhibitor, though detailed comparisons are precluded by incomplete data .
常见问题
Q. Optimization Strategies :
- Adjust reaction temperature (e.g., 50–80°C for thioether formation) and stoichiometry (1.2–1.5 equivalents of thiol precursor).
- Use catalysts like DMAP for acylations or Pd-based systems for cross-couplings .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridazine and imidazole moieties .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S-H absence to verify thioether formation) .
- Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF, ensuring adducts (e.g., [M+H]+) match theoretical values .
Q. Resolving Discrepancies :
- Cross-validate with X-ray crystallography (if crystals are obtainable) or DFT-calculated spectra (e.g., B3LYP/6-31G(d) for NMR/IR predictions) .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity of this compound?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state geometry, comparing bond lengths/angles with X-ray data .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
- Solvent Effects : Apply the Onsager model to simulate polarity-dependent stability (e.g., lower total energy in polar solvents like DMSO) .
Validation : Compare DFT-predicted vibrational frequencies (IR) and NMR chemical shifts with experimental data, adjusting basis sets if discrepancies exceed 5% .
Advanced: How should researchers design assays to evaluate α-carbonic anhydrase (CA) inhibition and address inconsistent activity data?
Methodological Answer:
Q. Addressing Inconsistencies :
- Test enzyme batches for activity variations (e.g., via Bradford assay for protein concentration).
- Use isothermal titration calorimetry (ITC) to confirm binding stoichiometry and affinity .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting imidazole or pyridazine modifications?
Methodological Answer:
- Systematic Substitution :
- Biological Testing : Screen analogs against CA isoforms (e.g., hCA I, II, IX) and use molecular docking (AutoDock Vina) to correlate activity with binding poses .
- Data Analysis : Apply multivariate regression to link substituent Hammett σ values with IC50 .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement :
- Validation : Check Rint (<5%) and Flack parameter for enantiopurity .
Basic: What protocols ensure compound stability during storage and biological assays?
Methodological Answer:
- Storage : Lyophilize and store at -80°C under argon. Avoid aqueous solutions >24 hr at RT .
- Stability Testing :
Advanced: How can in silico tools predict pharmacokinetic properties, and what experimental assays validate these predictions?
Methodological Answer:
- Predictions :
- LogP : Use MarvinSketch or Molinspiration for lipophilicity .
- Metabolism : Simulate CYP3A4 interactions via SwissADME .
- Validation :
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